9,10,12,13-Tetrabromooctadecanoic acid
Overview
Description
9,10,12,13-Tetrabromooctadecanoic acid: is a brominated fatty acid derivative with the molecular formula C18H32Br4O2 and a molecular weight of 600.07 g/mol . . This compound is characterized by the presence of four bromine atoms attached to the carbon chain of octadecanoic acid, specifically at the 9th, 10th, 12th, and 13th positions .
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .
Mode of Action
The mode of action of 9,10,12,13-Tetrabromooctadecanoic acid is currently unknown due to the lack of research data
Pharmacokinetics
It’s worth noting that the compound is poorly soluble, which could impact its bioavailability .
Action Environment
It’s recommended to store the compound in a dark place, sealed in dry conditions, and at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10,12,13-Tetrabromooctadecanoic acid typically involves the bromination of octadecanoic acid. The reaction is carried out by treating octadecanoic acid with bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled conditions . The reaction proceeds through a free radical mechanism, where the bromine atoms are added to the carbon chain at the specified positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to ensure high yield and purity of the product . The final product is purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 9,10,12,13-Tetrabromooctadecanoic acid can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding octadecanoic acid by using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (R-SH).
Major Products:
Substitution Reactions: The major products are the substituted derivatives of octadecanoic acid, depending on the nucleophile used.
Reduction Reactions: The major product is octadecanoic acid.
Scientific Research Applications
Chemistry: 9,10,12,13-Tetrabromooctadecanoic acid is used as a reagent in organic synthesis for the preparation of brominated derivatives of fatty acids . It is also used in the study of reaction mechanisms involving brominated compounds.
Biology and Medicine: In biological research, this compound is used to study the effects of brominated fatty acids on cellular processes and metabolic pathways
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of flame retardants and other brominated organic compounds . It is also used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 9,10-Dibromooctadecanoic acid
- 12,13-Dibromooctadecanoic acid
- 9,10,12-Tribromooctadecanoic acid
Comparison: 9,10,12,13-Tetrabromooctadecanoic acid is unique due to the presence of four bromine atoms at specific positions on the carbon chain . This high degree of bromination imparts distinct chemical and physical properties compared to its less brominated counterparts . For example, the tetrabrominated compound has higher molecular weight and different reactivity patterns, making it suitable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
9,10,12,13-tetrabromooctadecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32Br4O2/c1-2-3-7-10-14(19)16(21)13-17(22)15(20)11-8-5-4-6-9-12-18(23)24/h14-17H,2-13H2,1H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTORNZPNCYXGMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(CC(C(CCCCCCCC(=O)O)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32Br4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50939215 | |
Record name | 9,10,12,13-Tetrabromooctadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50939215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1794-89-4 | |
Record name | 9,10,12,13-Tetrabromooctadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1794-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,10,12,13-Tetrabromooctadecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001794894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1794-89-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148709 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9,10,12,13-Tetrabromooctadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50939215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,10,12,13-tetrabromooctadecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.697 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens to 9,10,12,13-Tetrabromostearic acid once it enters the body?
A1: Research indicates that when brominated soya oil, which contains 9,10,12,13-Tetrabromostearic acid, is no longer administered to rats, the accumulated bromine-containing material in their tissues gradually decreases. [] This suggests a metabolic process for breaking down and eliminating this compound. Furthermore, 9,10-dibromostearic acid, a potential breakdown product, was detected in various tissues (fat, heart, kidney, liver, and muscle) of these rats. [] Interestingly, a bromine-containing metabolite, tentatively identified as 5,6-dibromosebacic acid, was found in the excretions of rats, rabbits, and marmosets dosed with either brominated soya oil or 9,10-dibromostearic acid. [] This points towards a common metabolic pathway for these brominated fatty acids.
Q2: What is the stereochemistry of 9,10,12,13-Tetrabromostearic acid derived from linoleic acid?
A2: X-ray crystallographic analysis has been used to determine the stereochemistry of the crystalline form of 9,10,12,13-Tetrabromostearic acid obtained by brominating linoleic acid. [] This analysis also provided insights into the structures of the corresponding oily tetrabromide and two derived pentabromoheptadecanes. [] Understanding the stereochemistry is crucial as different isomers can exhibit different biological activities and metabolic fates.
Q3: Are there natural sources of 9,10,12,13-Tetrabromostearic acid?
A3: Yes, 9,10,12,13-Tetrabromostearic acid has been identified in the seed oil of Eremostachys moluccelloides. [] This finding suggests a potential natural role for this compound and opens avenues for exploring its biosynthesis and functions in this plant species.
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